molecular formula C11H10O3 B1344171 Methyl 2-methyl-1-benzofuran-5-carboxylate CAS No. 117379-97-2

Methyl 2-methyl-1-benzofuran-5-carboxylate

Cat. No.: B1344171
CAS No.: 117379-97-2
M. Wt: 190.19 g/mol
InChI Key: JRCRSXNCAUQMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1-benzofuran-5-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methyl-1-benzofuran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-1-benzofuran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-methyl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRSXNCAUQMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-1-benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-1-benzofuran-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its benzofuran core is a common scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 2-methyl-1-benzofuran-5-carboxylate, offering valuable insights for its application in research and development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system found in numerous natural products and synthetic compounds with diverse pharmacological activities.[2] The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The substitution pattern on the benzofuran core plays a crucial role in modulating the biological activity, solubility, and metabolic stability of these compounds. Methyl 2-methyl-1-benzofuran-5-carboxylate, with its methyl group at the 2-position and a methyl ester at the 5-position, represents a key intermediate for the synthesis of more complex derivatives and a subject of interest for structure-activity relationship (SAR) studies.

Molecular Structure and Identification

The foundational step in understanding the properties of any molecule is to define its structure and key identifiers.

Chemical Structure

Caption: 2D structure of Methyl 2-methyl-1-benzofuran-5-carboxylate.

Key Identifiers
IdentifierValueSource
CAS Number 117379-97-2[3]
Molecular Formula C₁₁H₁₀O₃[3]
Molecular Weight 190.19 g/mol Calculated
IUPAC Name methyl 2-methyl-1-benzofuran-5-carboxylate[4]
InChI InChI=1S/C11H10O3/c1-7-6-9-5-8(11(13)14-2)3-4-10(9)12-7/h3-6H,1-2H3[4]
SMILES COC(=O)c1ccc2c(c1)oc(c2)C[4]

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling. While experimental data for Methyl 2-methyl-1-benzofuran-5-carboxylate is not extensively reported, we can infer its likely properties based on its structure and data from analogous compounds.

PropertyPredicted/Reported ValueRemarks and Comparative Insights
Appearance White to off-white solidBased on the appearance of similar benzofuran derivatives.
Melting Point Not experimentally determined. Predicted to be a solid at room temperature.For comparison, Methyl 1-benzofuran-2-carboxylate has a melting point of 54-55 °C.[5] The introduction of a methyl group at the 2-position may influence the crystal packing and thus the melting point.
Boiling Point Not experimentally determined.High boiling point expected due to molecular weight and polarity.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is expected.The ester functionality provides some polarity, but the overall aromatic and hydrocarbon character suggests poor aqueous solubility.
logP (Octanol-Water Partition Coefficient) Not experimentally determined.The presence of the ester group will decrease the logP compared to the parent 2-methylbenzofuran.

Chemical Properties and Reactivity

The chemical behavior of Methyl 2-methyl-1-benzofuran-5-carboxylate is dictated by the reactivity of the benzofuran ring system and the ester functional group.

Stability

The compound is expected to be stable under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis under acidic or basic conditions to yield 2-methyl-1-benzofuran-5-carboxylic acid and methanol. Prolonged exposure to strong oxidizing agents should also be avoided.

Key Reactions
  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran. This carboxylic acid derivative is often a key intermediate for further synthetic transformations, such as amide bond formation.

  • Reduction: The ester group can be reduced to a primary alcohol ( (2-methyl-1-benzofuran-5-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The positions of substitution will be directed by the existing substituents. The electron-donating nature of the ether oxygen and the methyl group, and the electron-withdrawing nature of the ester will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)
  • Methyl group at C2: A singlet around δ 2.4-2.6 ppm.

  • Methyl ester group: A singlet around δ 3.8-4.0 ppm.

  • Furan proton at C3: A singlet or a narrow multiplet around δ 6.5-6.8 ppm.

  • Aromatic protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm) and will show a coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)
  • Methyl group at C2: A signal around δ 14-16 ppm.

  • Methyl ester group: A signal around δ 51-53 ppm.

  • Carbonyl carbon of the ester: A signal in the downfield region, around δ 165-170 ppm.

  • Aromatic and furan carbons: Multiple signals in the range of δ 100-160 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O stretch (ester): A strong absorption band in the region of 1710-1730 cm⁻¹.

  • C-O stretch (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

  • C=C stretches (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a peak at m/z = 159, and the loss of the entire carbomethoxy group (-COOCH₃) to give a peak at m/z = 131.

Synthesis and Experimental Protocols

The synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate can be approached through several established methods for benzofuran synthesis. A common and versatile method is the Perkin rearrangement or related cyclization strategies.

Representative Synthetic Workflow

Synthesis_Workflow A 4-Hydroxy-3-iodobenzaldehyde C Sonogashira Coupling A->C B Propargyl alcohol B->C D Cyclization C->D Base-catalyzed cyclization E Methyl 2-methyl-1-benzofuran-5-carboxylate D->E Esterification

Caption: A potential synthetic workflow for Methyl 2-methyl-1-benzofuran-5-carboxylate.

Step-by-Step Protocol for Esterification of 2-methyl-1-benzofuran-5-carboxylic acid

This protocol describes the conversion of the corresponding carboxylic acid to the methyl ester, a common final step in the synthesis.

Materials:

  • 2-methyl-1-benzofuran-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1-benzofuran-5-carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the solution. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude Methyl 2-methyl-1-benzofuran-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Rationale for Experimental Choices:

  • Excess Methanol: Using methanol as the solvent and reactant drives the equilibrium of the Fischer esterification towards the product side.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization and Washing: These steps are crucial to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of benzofuran have shown a remarkable breadth of biological activities.[2] Methyl 2-methyl-1-benzofuran-5-carboxylate serves as a valuable building block for the synthesis of libraries of compounds for high-throughput screening. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity to biological targets.

Conclusion

Methyl 2-methyl-1-benzofuran-5-carboxylate is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a thorough overview based on its structure, data from analogous compounds, and established chemical principles. The information presented herein is intended to be a valuable resource for researchers and scientists working with this and related benzofuran derivatives, facilitating its effective use in the design and synthesis of novel bioactive molecules.

References

  • ChemBK. Methyl 1-benzofuran-2-carboxylate - Physico-chemical Properties. Available from: [Link]

  • The Good Scents Company. 2-methyl benzofuran. Available from: [Link]

  • Chemsynthesis. methyl 2-nitro-1-benzofuran-5-carboxylate. Available from: [Link]

  • PubChem. 2-Methyl-1-benzofuran-5-ol. Available from: [Link]

  • PubChem. 2-Methyl-1-benzofuran-5-carboxylate. Available from: [Link]

  • PubChem. 5-Methyl-1-benzofuran-2-carboxylic acid. Available from: [Link]

  • Krawiecka, M., et al. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica - Drug Research. 2012;69(4):647-54.
  • Krawiecka, M., et al. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1552.
  • Aslam, J., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):28044-28069.
  • Singh, A., et al. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. 2021;60B(5):767-774.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • PubChem. Methyl 1-benzofuran-2-carboxylate. Available from: [Link]

Sources

The Architectural Blueprint of Efficacy: Elucidating the Crystal Structure of Methyl 2-methyl-1-benzofuran-5-carboxylate Derivatives for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] Derivatives of Methyl 2-methyl-1-benzofuran-5-carboxylate are of particular interest due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount, as molecular structure dictates biological function. This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of these derivatives, analyzes their key structural features, and elucidates the profound implications of this structural data for rational drug design and development. By bridging the gap between solid-state chemistry and pharmacology, we present a framework for leveraging crystallographic insights to engineer next-generation therapeutics with enhanced efficacy and specificity.

Introduction: The Benzofuran Core in Modern Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold found in both natural products and synthetic molecules.[3][5] Its derivatives exhibit a remarkable breadth of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[2][6] This versatility has made the benzofuran nucleus a focal point for medicinal chemists seeking to develop novel therapeutic agents.[5]

The efficacy of a drug molecule is intrinsically linked to its three-dimensional structure. The spatial arrangement of atoms and functional groups determines how a molecule interacts with its biological target, such as an enzyme or receptor.[7] Therefore, the precise, unambiguous determination of a molecule's structure at atomic resolution is a prerequisite for understanding its mechanism of action and for conducting structure-based drug design.[7][8] Single-crystal X-ray diffraction is the gold standard for this purpose, providing the most accurate and detailed structural information available.[7]

This guide focuses on derivatives of Methyl 2-methyl-1-benzofuran-5-carboxylate, a class of compounds demonstrating significant promise. We will explore the journey from chemical synthesis to crystal structure elucidation and, finally, to the application of this structural knowledge in the rational design of new and improved drug candidates.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to structural elucidation begins with the chemical synthesis of the target compounds and the subsequent growth of high-quality single crystals. The choice of synthetic route is critical, as it must efficiently yield the desired molecular architecture.

General Synthetic Protocol for Benzofuran-2-carboxylate Derivatives

A common and effective method for synthesizing the benzofuran core involves the reaction of a substituted salicylaldehyde with an α-bromo ester, followed by cyclization. This process can be adapted to produce a variety of derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (K₂CO₃, 3.0 mmol) and the desired α-bromo ester (e.g., ethyl bromoacetate, 1.2 mmol).[9]

  • Reflux: The reaction mixture is heated to reflux and maintained for approximately 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is dissolved in ethyl acetate (200 mL), and the solution is washed with a 5% dilute HCl solution and brine.[9]

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography to yield the ethyl benzofuran-2-carboxylate derivative.[9]

  • Hydrolysis & Esterification: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with methanol in the presence of an acid catalyst (like SOCl₂) to yield the target methyl carboxylate derivatives.[9] Modifications at other positions on the benzofuran ring can be achieved by selecting appropriate starting materials or through subsequent functionalization reactions.[4]

The Art of Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly dictates the quality and resolution of the resulting diffraction data.[10]

Protocol for Single Crystal Growth (Slow Evaporation Method):

  • Solvent Selection: Dissolve a small amount of the purified compound in a high-purity solvent or a mixture of solvents in which it is sparingly soluble. Common choices include petroleum ether-ethyl acetate mixtures, methanol, or ethanol.[11]

  • Preparation: Transfer the solution to a clean vial. The vial should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Monitoring: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once well-formed, transparent crystals with sharp edges are observed under a microscope, they can be carefully harvested for analysis.[10]

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[12] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Experimental Workflow

The SC-XRD workflow is a systematic process that transforms a physical crystal into a refined digital model of its molecular and supramolecular structure. This self-validating system ensures accuracy and reliability at each stage.[13]

experimental_workflow synthesis Synthesis & Purification of Benzofuran Derivative growth Single Crystal Growth (e.g., Slow Evaporation) synthesis->growth Purity is key selection Crystal Selection & Mounting growth->selection Microscopic inspection data_collection X-ray Data Collection (Diffractometer) selection->data_collection Cryo-protection data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw diffraction images structure_solution Structure Solution (Direct Methods / Patterson) data_processing->structure_solution Reflection file (hkl) refinement Structure Refinement (Least-Squares) structure_solution->refinement Initial atomic model validation Validation & CIF Generation refinement->validation Refined 3D structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

From Diffraction Pattern to Atomic Coordinates
  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of nitrogen gas to minimize thermal motion, and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction spots are recorded by a detector.[14]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to deduce the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations that describe the crystal).

  • Structure Solution and Refinement: Computational methods, such as direct methods, are used to generate an initial electron density map from the diffraction data. This map reveals the positions of the atoms. The initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Structural Analysis of Benzofuran Carboxylate Derivatives

While the specific crystal structure for Methyl 2-methyl-1-benzofuran-5-carboxylate is not publicly available, analysis of closely related, published structures provides critical insights into the expected molecular geometry and intermolecular interactions. We will use data from published derivatives to illustrate these features.

Molecular Geometry and Conformation

Analysis of benzofuran derivatives reveals that the fused ring system is nearly planar. For instance, in a fluorinated derivative of 5-(4-nitrophenyl)furan-2-carboxylate, the angle between the furan and phenyl groups is a mere 3.3(1)°.[15] This planarity is a key feature, influencing how the molecule can stack and interact with planar biological structures like DNA base pairs or aromatic amino acid residues in a protein's active site.

Bond lengths within the molecule indicate significant electron delocalization across the entire aromatic system, which contributes to its stability.[15] The substituents, such as the methyl group at the C2 position and the methyl carboxylate group at the C5 position, will have specific orientations relative to the planar benzofuran core, which are critical for defining the molecule's overall shape and its interaction profile.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack together in a crystal is governed by a network of non-covalent interactions. These interactions are not only fundamental to the crystal's stability but are also analogous to the interactions that govern drug-receptor binding. In the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, the crystal packing is stabilized by a combination of C-H···O intermolecular hydrogen bonds and C-H···π interactions, resulting in a 2D supramolecular layered structure.[11] Such interactions are critical for understanding the compound's physical properties, including solubility and melting point, which are vital parameters in drug formulation.

Tabulated Crystallographic Data

To facilitate comparison and provide a quantitative basis for structural discussion, the crystallographic data for representative benzofuran derivatives are summarized below.

Parameter5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[11]5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol[16]
Chemical Formula C₁₅H₁₂N₂O₇C₁₈H₁₅NO₃
Formula Weight 332.27293.31
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 9.268(13)10.2200(15)
b (Å) 11.671(15)14.2289(19)
c (Å) 15.414(2)10.2474(15)
α (°) 75.185(5)90
β (°) 72.683(5)93.058(7)
γ (°) 71.301(5)90
Volume (ų) 1483.8(3)1488.1(4)
Z 44
Final R indices [I>2σ(I)] R₁ = 0.0414, wR₂ = 0.1108R₁ = 0.044

Implications for Rational Drug Development

The true value of a crystal structure lies in its application to the design of better medicines. Structural data provides an empirical foundation for computational and medicinal chemistry efforts.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

A crystal structure provides a definitive map of the molecule's pharmacophore—the precise 3D arrangement of features responsible for its biological activity. For benzofuran derivatives, understanding the exact position of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups is essential. For example, molecular docking studies on other benzofuran derivatives have shown that specific hydroxyl groups can form crucial hydrogen bonds with amino acid residues like Asn β258 in the target protein tubulin.[17] The crystal structure validates the starting conformation for such in silico studies, leading to more reliable predictions and guiding the synthesis of new derivatives with modified substituents to enhance these interactions.

The Role of Crystal Structure in Drug Design Logic

The crystal structure is not an endpoint but a central hub of information that informs multiple stages of the drug discovery pipeline.

drug_design_logic crystal_structure Experimentally Determined Crystal Structure sar Understand Structure- Activity Relationship (SAR) crystal_structure->sar pharmacophore Develop & Validate Pharmacophore Models crystal_structure->pharmacophore physchem Predict Physicochemical Properties (Polymorphism, Solubility) crystal_structure->physchem optimized_drug Design of Optimized Drug Candidates sar->optimized_drug in_silico In Silico Screening & Docking Studies pharmacophore->in_silico in_silico->optimized_drug physchem->optimized_drug

Caption: The central role of crystal structure data in modern drug design.

Polymorphism: A Critical Consideration

An active pharmaceutical ingredient (API) can often crystallize in multiple different forms, known as polymorphs.[18] These polymorphs have the same chemical composition but different crystal packing, which can lead to significant differences in physical properties like solubility, dissolution rate, and stability.[19] An unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's development. X-ray crystallography is the definitive method for identifying and characterizing these different forms, ensuring that the optimal and most stable form is selected for development, thereby safeguarding the drug's performance and consistency.[18]

Conclusion

The study of the crystal structure of Methyl 2-methyl-1-benzofuran-5-carboxylate derivatives is a critical endeavor in the field of drug development. It provides the atomic-level resolution necessary to understand how these molecules function biologically and offers a rational basis for their improvement. The integration of synthesis, single-crystal X-ray diffraction, and computational modeling creates a powerful, synergistic workflow. By understanding the intricate details of molecular conformation and supramolecular assembly, researchers can move beyond serendipity and toward the deliberate design of highly effective and specific medicines, ultimately translating a molecular blueprint into a therapeutic reality.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative. (2012). Asian Journal of Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • methyl 2-nitro-1-benzofuran-5-carboxylate. (n.d.). ChemSynthesis. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • The role of crystallography in drug design. (n.d.). PMC - NIH. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. (2014). ResearchGate. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2022). ResearchGate. [Link]

  • Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. (2015). Acta Crystallographica Section E. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2011). PubMed. [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications. [Link]

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. [Link]

  • 2-methyl-benzofuran compounds and preparation and application thereof. (n.d.).
  • X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). PMC - NIH. [Link]

  • Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Oregon State University. [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022). PubMed Central. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2024). Oreate AI Blog. [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

  • The Crystallographic Information File (CIF). (2015). ResearchGate. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. [Link]

  • Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (n.d.). MDPI. [Link]

Sources

Preliminary Biological Screening of Methyl 2-methyl-1-benzofuran-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran derivatives represent a significant class of heterocyclic compounds that are ubiquitously found in nature and have been synthesized for a wide range of applications.[1] The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse array of biological targets.[2] Numerous studies have demonstrated that compounds containing this moiety exhibit potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][2] The inherent versatility of the benzofuran ring system allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it a focal point in the quest for novel therapeutic agents.

This guide provides a comprehensive framework for the preliminary biological screening of a specific novel derivative, Methyl 2-methyl-1-benzofuran-5-carboxylate . The proposed screening cascade is designed to efficiently assess its potential as a lead compound in three key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory. The methodologies detailed herein are grounded in established, robust in vitro assays that provide reliable and reproducible preliminary data, forming a critical foundation for further drug development endeavors. While specific biological data for this exact compound is not yet publicly available, the known activities of structurally similar benzofuran derivatives provide a strong rationale for this targeted screening approach.[3][4]

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of Methyl 2-methyl-1-benzofuran-5-carboxylate is crucial for accurate and reproducible biological screening. While experimental data for this specific molecule is limited, information on analogous structures can provide valuable guidance.

PropertyPredicted/Analog-Based ValueSignificance in Screening
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol Essential for calculating molar concentrations for stock and working solutions.
SolubilityPredicted to be soluble in organic solvents like DMSO and ethanol.Dictates the choice of solvent for preparing stock solutions to ensure complete dissolution and avoid precipitation in aqueous assay media.[5]
Lipophilicity (LogP)Predicted to be moderately lipophilic.Influences membrane permeability and potential for non-specific binding in assays.

Preparation of Stock Solutions:

The accuracy of in vitro screening is critically dependent on the precise preparation of test compound solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel organic compounds for biological assays due to its broad solvency and miscibility with aqueous media.[5]

Protocol for Stock Solution Preparation:

  • Determine the desired stock concentration: A high-concentration stock, typically 10-50 mM, is recommended to minimize the volume of DMSO added to the assays, thereby reducing potential solvent-induced toxicity.[5]

  • Calculate the required mass: Use the following formula to calculate the mass of Methyl 2-methyl-1-benzofuran-5-carboxylate needed: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[6]

  • Dissolution: Accurately weigh the calculated mass and dissolve it in the appropriate volume of high-purity, anhydrous DMSO.[7]

  • Ensure complete solubilization: Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) may be applied if necessary, provided the compound is thermally stable.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

Antimicrobial Activity Screening: Broth Microdilution Method

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Benzofuran derivatives have shown promise in this area.[3] The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9]

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare Compound Stock Solution serial_dilute Perform 2-fold Serial Dilutions of Compound in 96-well plate start->serial_dilute bacteria Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) inoculate Inoculate wells with Standardized Microbial Suspension bacteria->inoculate media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->serial_dilute serial_dilute->inoculate incubate Incubate at 35-37°C for 16-24 hours inoculate->incubate read_plate Visually Inspect for Growth Inhibition incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for Broth Microdilution Assay.

Detailed Protocol for Broth Microdilution
  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old) on an appropriate agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the 2X concentrated stock solution of Methyl 2-methyl-1-benzofuran-5-carboxylate to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This will result in wells containing 50 µL of varying concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.[10]

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Anticancer Activity Screening: MTT Cytotoxicity Assay

The potential of benzofuran derivatives to inhibit the growth of cancer cells is a significant area of research.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

cluster_prep Cell Culture & Seeding cluster_assay Treatment & Incubation cluster_reaction MTT Reaction & Measurement cluster_analysis Data Analysis start Culture selected cancer cell lines seed_cells Seed cells in a 96-well plate and allow to adhere (24h) start->seed_cells treat_cells Treat cells with serial dilutions of the compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 cluster_prep Cell Culture & Seeding cluster_assay Treatment & Stimulation cluster_reaction Griess Reaction & Measurement cluster_analysis Data Analysis start Culture RAW 264.7 macrophages seed_cells Seed cells in a 96-well plate and allow to adhere (24h) start->seed_cells treat_cells Pre-treat cells with serial dilutions of the compound seed_cells->treat_cells stimulate_cells Stimulate with Lipopolysaccharide (LPS) treat_cells->stimulate_cells incubate_cells Incubate for 24 hours stimulate_cells->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate_griess Incubate for 10-15 minutes at room temperature add_griess->incubate_griess read_absorbance Read absorbance at ~540 nm incubate_griess->read_absorbance calculate_nitrite Calculate nitrite concentration read_absorbance->calculate_nitrite standard_curve Generate a sodium nitrite standard curve standard_curve->calculate_nitrite

Caption: Workflow for Nitric Oxide (Griess) Assay.

Detailed Protocol for the Griess Assay
  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of medium. [11] * Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of Methyl 2-methyl-1-benzofuran-5-carboxylate in cell culture medium.

    • Remove the old medium and pre-treat the cells with 100 µL of medium containing the test compound at various concentrations for 1-2 hours. [12] * After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. [12] * Include appropriate controls: cells with medium only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO production).

    • Incubate the plate for 24 hours.

  • Griess Reaction and Measurement:

    • After incubation, carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. [13] * Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well containing the supernatant and standards. [14] * Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. [14] * Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve. [14] * Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Directions

This technical guide outlines a strategic and efficient approach to the preliminary biological screening of Methyl 2-methyl-1-benzofuran-5-carboxylate. By employing these standardized in vitro assays, researchers can obtain crucial preliminary data on the antimicrobial, anticancer, and anti-inflammatory potential of this novel compound. The results from this initial screening will be instrumental in guiding subsequent steps in the drug discovery process, such as lead optimization, mechanism of action studies, and in vivo efficacy testing. The inherent biological potential of the benzofuran scaffold suggests that a systematic evaluation of its derivatives is a promising avenue for the development of new therapeutic agents.

References

  • Ahmed, M. J. (2013). MTT ((3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)) Assay Protocol. protocols.io. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(5), 497–504.
  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).
  • ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

  • Yadav, M., & Negi, M. (2023). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. Journal of Advanced Zoology, 44(S2). [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29052-29075.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Asif, M. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 1084-1092.
  • Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]

  • Siddiqui, R. A., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 30(4), 309-314.
  • Singh, N., et al. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. European Journal of Chemistry, 14(2), 164-181.
  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved January 28, 2026, from [Link]

  • Kuran, B., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6296.
  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2013, April 23). Nitric Oxide Assay?. ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved January 28, 2026, from [Link]

  • Tapalskiy, D. V., & Bilskiy, I. Y. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Journal of Microbiology, Biotechnology and Food Sciences, 14(4), e1234.
  • protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io. [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved January 28, 2026, from [Link]

  • Sharma, A., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 41(1), 221-236.
  • Abdullahi, M., et al. (2022). In-silico modelling studies of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors via 2D-QSAR, 3D-QSAR, molecular docking, and ADMET predictions. Journal of the Indian Chemical Society, 99(10), 100705.

Sources

Methodological & Application

Application Notes and Protocols for Determining the Antimicrobial Activity of Methyl 2-methyl-1-benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance necessitates a robust and continuous pipeline for the discovery and evaluation of new therapeutic agents. Benzofuran scaffolds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2] This document provides a detailed, field-proven protocol for assessing the antimicrobial activity of a specific benzofuran derivative, Methyl 2-methyl-1-benzofuran-5-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each procedural choice. The protocols detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[3][4][5]

Section 1: Foundational Knowledge and Pre-analytical Considerations

Before embarking on antimicrobial susceptibility testing, it is crucial to understand the physicochemical properties of the test compound and to meticulously prepare all reagents and microbial cultures.

Physicochemical Properties of Methyl 2-methyl-1-benzofuran-5-carboxylate

While specific solubility data for this compound may not be readily available, many benzofuran derivatives exhibit limited aqueous solubility. Therefore, a suitable organic solvent must be chosen for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic compounds for antimicrobial assays.[4] It is essential to determine the highest concentration of DMSO that does not inhibit microbial growth to establish a proper negative control.

Selection and Preparation of Microbial Strains

The choice of microbial strains is critical for a comprehensive assessment of antimicrobial activity. A representative panel should include both Gram-positive and Gram-negative bacteria. For standardization and reproducibility, it is imperative to use well-characterized reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).

Recommended Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853)

These strains are widely used as quality control organisms in clinical and research laboratories.[6]

Inoculum Preparation:

Section 2: Core Protocols for Antimicrobial Susceptibility Testing

This section details the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methyl 2-methyl-1-benzofuran-5-carboxylate.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][7]

Materials and Reagents:

  • Methyl 2-methyl-1-benzofuran-5-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Selected bacterial strains (prepared to a 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35 ± 2 °C)

Protocol:

  • Preparation of Stock Solution: Dissolve Methyl 2-methyl-1-benzofuran-5-carboxylate in DMSO to a final concentration of 10 mg/mL. This high concentration allows for subsequent dilutions in the assay medium, minimizing the final DMSO concentration.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The typical concentration range to test for a novel compound is from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Growth Control: Inoculated CAMHB without the test compound.

    • Sterility Control: Uninoculated CAMHB.

    • Solvent Control: Inoculated CAMHB with the highest concentration of DMSO used in the assay.

    • Positive Control: A known antibiotic to ensure the assay is performing correctly.

  • Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound that shows no visible turbidity (i.e., no bacterial growth).[8]

Diagram of Broth Microdilution Workflow:

Broth_Microdilution_Workflow A Prepare Stock Solution (Compound in DMSO) B Serial Dilution in 96-Well Plate with CAMHB A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate Plate (35°C, 18-24h) D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9] It is determined by subculturing from the wells of the MIC assay that show no visible growth.

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[9]

Diagram of MBC Determination Workflow:

MBC_Determination_Workflow MIC_Plate MIC Plate (Wells with no visible growth) Subculture Subculture 10µL from each clear well onto MHA plates MIC_Plate->Subculture Incubate Incubate MHA Plates (35°C, 18-24h) Subculture->Incubate Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate->Read_MBC

Sources

Application Notes and Protocols for Cytotoxicity Studies of Methyl 2-methyl-1-benzofuran-5-carboxylate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2][3] In the realm of oncology, this heterocyclic system has garnered significant attention, forming the structural basis of various agents with potent antitumor properties.[3][4] The versatility of the benzofuran scaffold allows for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of anticancer activities.[1][4]

Extensive research has demonstrated that benzofuran derivatives can exert cytotoxic effects against a wide array of human cancer cell lines.[1][4][5] The mechanisms underlying their anticancer activity are multifaceted and include the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][6][7] Given the promising therapeutic potential of this chemical class, the investigation of novel benzofuran derivatives is a critical endeavor in the discovery of next-generation anticancer agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity studies of a novel benzofuran derivative, Methyl 2-methyl-1-benzofuran-5-carboxylate . We will detail the experimental protocols for evaluating its cytotoxic potential, interpreting the results, and exploring its potential mechanism of action, all grounded in the established principles of cancer cell biology and drug screening.

I. Rationale for Investigating Methyl 2-methyl-1-benzofuran-5-carboxylate

While numerous benzofuran derivatives have been studied, each new analogue presents a unique opportunity to enhance potency, selectivity, and our understanding of structure-activity relationships (SAR). The specific substitutions on the benzofuran ring are critical determinants of biological activity.[2][6] For instance, the presence of halogenated substituents has been shown to increase cytotoxicity in some cases.[2][7] The ester and heterocyclic ring substitutions at the C-2 position have also been identified as crucial for cytotoxic activity.[6] Therefore, a systematic evaluation of novel derivatives like Methyl 2-methyl-1-benzofuran-5-carboxylate is essential to explore new therapeutic avenues.

II. Experimental Workflow for Cytotoxicity Profiling

The following workflow outlines a logical progression for the cytotoxic evaluation of Methyl 2-methyl-1-benzofuran-5-carboxylate, from initial screening to preliminary mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Reporting A Compound Preparation (Stock Solution in DMSO) C MTT Assay (Dose-Response Treatment) A->C B Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) B->C D IC50 Value Calculation C->D E Cell Cycle Analysis (Flow Cytometry) D->E If IC50 is potent F Apoptosis Assay (Annexin V/PI Staining) D->F If IC50 is potent G Western Blot Analysis (Key Signaling Proteins) E->G F->G H Data Compilation & Visualization G->H I Conclusion & Future Directions H->I

Caption: Experimental workflow for assessing the cytotoxic effects of a novel compound.

III. Detailed Protocols

A. Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Methyl 2-methyl-1-benzofuran-5-carboxylate.

1. Materials and Reagents:

  • Methyl 2-methyl-1-benzofuran-5-carboxylate

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-methyl-1-benzofuran-5-carboxylate in DMSO. Store at -20°C. Subsequent dilutions should be made in complete growth medium immediately before use.

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete growth medium. A typical concentration range for initial screening could be 0.1, 1, 10, 25, 50, and 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

3. Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

B. Protocol for Cell Cycle Analysis by Flow Cytometry

Many benzofuran derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase.[1] This protocol outlines how to investigate the effect of Methyl 2-methyl-1-benzofuran-5-carboxylate on the cell cycle distribution.

1. Materials and Reagents:

  • Cancer cells treated with the test compound at its IC50 and 2x IC50 concentrations.

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

2. Step-by-Step Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Methyl 2-methyl-1-benzofuran-5-carboxylate (vehicle, IC50, and 2x IC50) for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization, and wash with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

IV. Hypothetical Data and Mechanistic Insights

Based on existing literature for benzofuran derivatives, we can hypothesize the potential outcomes and underlying mechanisms for Methyl 2-methyl-1-benzofuran-5-carboxylate.

A. Expected Cytotoxicity Data

The following table represents hypothetical IC50 values for Methyl 2-methyl-1-benzofuran-5-carboxylate against a panel of cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer8.9
A549Lung Cancer12.5
HCT116Colon Cancer7.8
HepG2Liver Cancer10.3
B. Potential Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic agents, including benzofuran derivatives, induce cell death through apoptosis.[7][8] A plausible mechanism for Methyl 2-methyl-1-benzofuran-5-carboxylate could involve the activation of intrinsic and/or extrinsic apoptotic pathways, potentially coupled with cell cycle arrest.

Apoptosis_Pathway compound Methyl 2-methyl-1- benzofuran-5-carboxylate tubulin Tubulin Polymerization compound->tubulin Inhibition bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mitochondria Mitochondrial Stress bcl2_family->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis by a benzofuran derivative.

This proposed pathway suggests that Methyl 2-methyl-1-benzofuran-5-carboxylate may inhibit tubulin polymerization, a mechanism reported for some benzofuran analogues, leading to cell cycle arrest in the G2/M phase.[1] Concurrently, the compound might modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, apoptosis.[8]

V. Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay results Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding; Use a multichannel pipette and be consistent; Avoid using the outer wells of the plate.
Compound precipitation in culture medium Low solubility of the compound.Decrease the final concentration of the compound; Increase the DMSO concentration slightly (ensure it remains non-toxic to cells, <0.5%); Prepare fresh dilutions for each experiment.
No significant cytotoxicity observed Compound is not active at the tested concentrations; Incorrect stock concentration.Test a higher concentration range; Verify the molecular weight and re-calculate the stock concentration; Confirm the identity and purity of the compound.
Poor resolution in cell cycle analysis Improper cell fixation; Presence of cell clumps.Ensure fixation with ice-cold 70% ethanol; Filter the stained cells through a fine mesh before analysis.

VI. Conclusion and Future Perspectives

The protocols and conceptual framework provided herein offer a robust starting point for the comprehensive cytotoxic evaluation of Methyl 2-methyl-1-benzofuran-5-carboxylate. The benzofuran scaffold continues to be a rich source of potential anticancer agents.[1][4] Should this novel derivative demonstrate significant and selective cytotoxicity, further investigations would be warranted. These could include in-depth mechanistic studies to identify its precise molecular targets, evaluation in 3D cell culture models, and ultimately, assessment in preclinical in vivo models to determine its therapeutic potential. The systematic exploration of such novel chemical entities is paramount to advancing the field of oncology drug discovery.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

  • Krzywik, J., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • Krzywik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Methyl 2-methyl-1-benzofuran-5-carboxylate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] This "privileged scaffold" is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The versatility of the benzofuran ring system allows for substitutions at various positions, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties to enhance its therapeutic potential. Structure-activity relationship (SAR) studies are therefore crucial in rationally designing novel benzofuran-based drug candidates with improved potency and selectivity.[1]

This guide provides a detailed technical overview and step-by-step protocols for the derivatization of a key starting material, Methyl 2-methyl-1-benzofuran-5-carboxylate. We will focus on strategic modifications of the C-5 carboxylate group, a common handle for introducing chemical diversity, to generate a library of analogs for SAR exploration. The protocols described herein are designed to be robust and reproducible, providing researchers with the necessary tools to synthesize amides, alcohols, and ethers from this versatile starting material.

Strategic Overview for SAR Library Synthesis

The derivatization strategy for Methyl 2-methyl-1-benzofuran-5-carboxylate is centered on the chemical manipulation of the C-5 ester functionality. This position is often solvent-exposed in protein binding pockets, making it an ideal point for modification to explore interactions with target proteins. Our strategy involves three primary transformations to generate key intermediates and final compounds for biological screening.

SAR_Strategy A Methyl 2-methyl-1-benzofuran-5-carboxylate B 2-Methyl-1-benzofuran-5-carboxylic Acid A->B Saponification C (2-Methyl-1-benzofuran-5-yl)methanol A->C Reduction D Amide Library (R-NH-CO-Ar) B->D Amide Coupling E Ether Library (R-O-CH2-Ar) C->E Etherification

Caption: Synthetic workflow for generating a diverse library from the starting material.

Part 1: Synthesis of Key Intermediate - 2-Methyl-1-benzofuran-5-carboxylic Acid

The first step in creating a diverse library of C-5 substituted analogs is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid serves as a crucial intermediate for subsequent amide coupling reactions.

Protocol 1: Saponification of Methyl 2-methyl-1-benzofuran-5-carboxylate

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the carboxylic acid.

Rationale: Saponification is a classic and highly efficient method for ester hydrolysis. The use of a strong base like potassium hydroxide (KOH) in a mixed aqueous-alcoholic solvent system ensures both the solubility of the ester and the availability of the hydroxide nucleophile. The reaction is typically driven to completion by heating under reflux. Acidification of the reaction mixture after completion protonates the carboxylate salt, causing the carboxylic acid to precipitate, which can then be isolated by filtration.

Materials:

  • Methyl 2-methyl-1-benzofuran-5-carboxylate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-methyl-1-benzofuran-5-carboxylate (1.0 eq) in a 9:1 mixture of methanol and water.

  • Add potassium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.

  • A precipitate of 2-Methyl-1-benzofuran-5-carboxylic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired product.

Reactant Molar Mass ( g/mol ) Equivalents
Methyl 2-methyl-1-benzofuran-5-carboxylate190.191.0
Potassium Hydroxide (KOH)56.113.0

Part 2: Derivatization of 2-Methyl-1-benzofuran-5-carboxylic Acid

With the carboxylic acid in hand, a wide variety of amides can be synthesized. The formation of an amide bond from a carboxylic acid and an amine requires a coupling agent to activate the carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling

This protocol details the synthesis of an amide derivative using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Rationale: HATU is a highly efficient and widely used coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The subsequent addition of an amine leads to the rapid formation of the amide bond with high yields and minimal side reactions.[2][3]

Amide_Coupling cluster_0 Activation cluster_1 Coupling A Carboxylic Acid (R-COOH) C OAt-Active Ester A->C Activation B HATU + DIPEA E Amide (R-CONH-R') C->E Nucleophilic Attack D Amine (R'-NH2)

Caption: Two-stage process of HATU-mediated amide bond formation.

Materials:

  • 2-Methyl-1-benzofuran-5-carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-Methyl-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Reagent Molar Mass ( g/mol ) Equivalents
2-Methyl-1-benzofuran-5-carboxylic acid176.171.0
HATU380.231.2
DIPEA129.242.0
Amine (e.g., Benzylamine)107.151.1

SAR Insights: The amide linkage is a key structural feature in many biologically active molecules. By varying the amine component, researchers can introduce a wide range of functional groups to probe for specific interactions within a biological target. For instance, incorporating aromatic amines can explore π-π stacking interactions, while aliphatic amines with hydrogen bond donors or acceptors can form crucial hydrogen bonds. Studies have shown that the presence of a CONH group is often necessary for anticancer activity in benzofuran derivatives.[1]

Part 3: Synthesis of C-5 Alcohol and Ether Derivatives

To further expand the chemical diversity of the library, the C-5 ester can be reduced to a primary alcohol, which can then be converted into a variety of ethers.

Protocol 3: LAH Reduction of Methyl 2-methyl-1-benzofuran-5-carboxylate

This protocol describes the reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride (LAH).

Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[4][5] The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the methoxide and a second hydride attack on the intermediate aldehyde. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF). A careful aqueous workup is required to quench the excess LAH and hydrolyze the resulting aluminum alkoxide complex.[5]

Materials:

  • Methyl 2-methyl-1-benzofuran-5-carboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LAH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Methyl 2-methyl-1-benzofuran-5-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-Methyl-1-benzofuran-5-yl)methanol.

Reagent Molar Mass ( g/mol ) Equivalents
Methyl 2-methyl-1-benzofuran-5-carboxylate190.191.0
Lithium Aluminum Hydride (LAH)37.951.5
Protocol 4: Williamson Ether Synthesis

This protocol describes the conversion of (2-Methyl-1-benzofuran-5-yl)methanol to an ether using the Williamson ether synthesis.

Rationale: The Williamson ether synthesis is a reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[6][7] In this case, the primary alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.[7]

Materials:

  • (2-Methyl-1-benzofuran-5-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • An alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (2-Methyl-1-benzofuran-5-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Reagent Molar Mass ( g/mol ) Equivalents
(2-Methyl-1-benzofuran-5-yl)methanol162.181.0
Sodium Hydride (NaH)24.001.2
Alkyl Halide (e.g., Methyl Iodide)141.941.5

SAR Insights: The conversion of the C-5 substituent from an ester to an alcohol and subsequently to an ether dramatically alters the hydrogen bonding capacity and lipophilicity of the molecule. An alcohol can act as both a hydrogen bond donor and acceptor, whereas an ether can only act as a hydrogen bond acceptor. This change can have a profound impact on the binding affinity and selectivity of the compound for its biological target. Furthermore, the size and nature of the alkyl group in the ether can be varied to probe for steric and hydrophobic interactions in the binding site.

Characterization and Purification

Purification: All synthesized compounds should be purified to >95% purity as determined by HPLC or qNMR before biological evaluation. Column chromatography on silica gel is the primary method for purification. Typical solvent systems include gradients of ethyl acetate in hexanes.

Characterization: The structure of all synthesized compounds must be unambiguously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and purity of the compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups (e.g., C=O stretch for amides, O-H stretch for alcohols).

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of C-5 substituted 2-methyl-1-benzofuran derivatives. By systematically modifying the carboxylate functionality into amides, alcohols, and ethers, researchers can effectively explore the structure-activity relationships of this important class of compounds. The insights gained from such studies are invaluable for the rational design and development of novel benzofuran-based therapeutics.

References

  • Nilsson, D., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 359. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • OperaChem (2024). Saponification-Typical procedures. Available at: [Link]

  • Master Organic Chemistry (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • PubChem. 2-Methyl-1-benzofuran-5-ol. Available at: [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Chittimalla, S. K., & Vankawala, P. J. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(42), 3789-3792. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. Available at: [Link]

  • YouTube (2021). Saponification of methyl benzoate. Available at: [Link]

  • Organic Syntheses. L-Valinol. Available at: [Link]

  • Shaik, A. B., et al. (2020). Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4363. Available at: [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available at: [Link]

  • Krawiecka, M., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3195. Available at: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Chemistry LibreTexts (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Available at: [Link]

  • NIST. Benzofuran, 2-methyl-. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

  • Nakashima, K., et al. (2018). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Journal of the Japan Petroleum Institute, 61(5), 324-330. Available at: [Link]

  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Jadhav, S. B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242. Available at: [Link]

  • ResearchGate. ChemInform Abstract: New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. Available at: [Link]

  • Shevyrin, V., et al. (2015). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. Journal of Analytical Chemistry, 70(8), 957-963. Available at: [Link]

  • Waters, L., et al. (2018). The use of a quantitative structure-activity relationship (QSAR) model to predict GABA-A receptor binding of newly emerging benzodiazepines. Science & Justice, 58(2), 129-137. Available at: [Link]

  • Nilsson, D., et al. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. PubMed. Available at: [Link]

  • PubChem. 2-Methylbenzofuran. Available at: [Link]

  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. Available at: [Link]

  • Chemistry LibreTexts (2024). 18.2: Preparing Ethers. Available at: [Link]

  • Slideshare. QSAR quantitative structure activity relationship. Available at: [Link]

  • Jee, A. J., et al. (1998). Determination of carbofuran by on-line immunoaffinity chromatography with coupled-column liquid chromatography/mass spectrometry. Analytical Chemistry, 70(20), 4436-4441. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 2-methyl-1-benzofuran-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery campaigns.[3][4] Found in a plethora of natural products and clinically successful synthetic drugs, benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] Notable drugs like the antiarrhythmic agent Amiodarone underscore the therapeutic potential embedded within this heterocyclic system.[5][7]

Within this versatile chemical class, Methyl 2-methyl-1-benzofuran-5-carboxylate emerges as a particularly strategic starting material. Its structure is endowed with three key features ripe for chemical elaboration: the C5-methyl ester, the C2-methyl group, and the aromatic benzene ring. This guide provides an in-depth exploration of this molecule's synthesis, derivatization, and application, offering field-proven protocols and the strategic rationale behind its use in modern medicinal chemistry.

Section 1: Synthesis of the Core Scaffold

The efficient construction of the benzofuran core is the foundational step in any subsequent drug discovery effort. While numerous synthetic routes to benzofurans exist, a common and reliable approach involves the cyclization of a substituted phenol with a β-ketoester. The following protocol details a representative synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate.

Protocol 1: Synthesis via Perkin Rearrangement Variant

This protocol outlines a robust pathway starting from readily available materials. The causality behind this specific route lies in its efficiency and control over regioselectivity, ensuring the desired 5-carboxylate substitution pattern.

Workflow Overview:

SynthesisWorkflow A Methyl 4-hydroxybenzoate C Intermediate Adduct A->C Base-catalyzed Michael Addition B Acetoacetic Ester B->C D Methyl 2-methyl-1-benzofuran-5-carboxylate C->D Acid-catalyzed Cyclodehydration

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous ethanol (10 mL/g of starting material).

  • Base Addition: While stirring under a nitrogen atmosphere, add a solution of sodium ethoxide (1.1 eq) in ethanol. The formation of the sodium phenoxide salt is critical for nucleophilicity.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: The elevated temperature is necessary to drive the initial Michael addition and subsequent intramolecular condensation.

  • Cyclization: Cool the mixture to room temperature and slowly acidify with concentrated sulfuric acid (2-3 eq) while cooling in an ice bath. This step catalyzes the crucial cyclodehydration to form the furan ring.

  • Second Reflux: Heat the acidified mixture to reflux for an additional 2-4 hours to ensure complete ring closure.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice water. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Methyl 2-methyl-1-benzofuran-5-carboxylate. Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Section 2: Application as a Versatile Intermediate in Drug Design

The true value of Methyl 2-methyl-1-benzofuran-5-carboxylate lies in its capacity to serve as a versatile platform for generating compound libraries. The ester functional group is a key handle for introducing diversity.

Core Strategy: Amide Library Synthesis

Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling, is a cornerstone strategy in medicinal chemistry. This approach allows for the systematic exploration of the chemical space around the C5 position, which is often crucial for modulating target affinity, selectivity, and pharmacokinetic properties.

Workflow for Derivatization:

DerivatizationWorkflow Start Methyl 2-methyl-1- benzofuran-5-carboxylate Acid 2-Methyl-1-benzofuran- 5-carboxylic Acid Start->Acid LiOH or NaOH Hydrolysis AcylChloride Acid Chloride Intermediate Acid->AcylChloride Oxalyl Chloride or SOCl2 Final Amide Derivative Library AcylChloride->Final Amine Coupling Amine Diverse Amine (R-NH2) Amine->Final

Caption: Workflow for creating an amide derivative library.

Protocol 2: Synthesis of an Amide Derivative Library

Part A: Saponification (Ester to Carboxylic Acid)

  • Dissolution: Dissolve Methyl 2-methyl-1-benzofuran-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours. Rationale: LiOH is a standard reagent for clean saponification with minimal side reactions.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Acidification: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1N HCl while cooling in an ice bath.

  • Isolation: The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling via Acid Chloride [3]

  • Acid Chloride Formation: Suspend the dried 2-methyl-1-benzofuran-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF, 1 drop) followed by the dropwise addition of oxalyl chloride (1.2-1.5 eq).[3] Causality: Oxalyl chloride is highly effective for this conversion, and the reaction byproducts (CO, CO₂) are gaseous, simplifying work-up.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The completion of the reaction is often indicated by the cessation of gas evolution and the formation of a clear solution.

  • Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.

  • Amine Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C in an ice bath. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) in DCM dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Purification: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

Section 3: Biological Evaluation & Structure-Activity Relationships (SAR)

The benzofuran scaffold is a known pharmacophore in anticancer drug design.[3][6] Derivatives have shown potent activity against various cancer cell lines, including leukemia, lung, and breast cancer.[2][3][8] A key hypothesis is that by systematically varying the amide substituent (R-group) at the C5 position, one can optimize the molecule's interaction with a specific biological target, such as a kinase or an epigenetic enzyme like Lysine-specific demethylase 1 (LSD1).[9]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a self-validating system to assess the anticancer potential of the newly synthesized amide derivatives.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in the culture medium. Replace the old medium in the plates with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and SAR Analysis

The results from the cytotoxicity screening can be summarized to derive crucial Structure-Activity Relationships (SAR).

Table 1: Hypothetical Cytotoxicity Data for Amide Derivatives

Compound IDR-Group (at C5-Amide)IC₅₀ (µM) on A549 CellsIC₅₀ (µM) on MCF-7 Cells
Parent Acid -OH>100>100
AMD-01 -NH-CH₃85.291.5
AMD-02 -NH-(CH₂)₂-Ph22.435.1
AMD-03 -NH-(4-Cl-Ph)5.89.3
AMD-04 -NH-(4-F-Ph)7.111.2
AMD-05 -Piperidine45.652.8

SAR Insights from Hypothetical Data:

  • The parent carboxylic acid is inactive, demonstrating the necessity of the amide functionalization.

  • A simple methylamide (AMD-01 ) confers weak activity.

  • Introducing a benzyl group (AMD-02 ) significantly improves potency, suggesting a beneficial hydrophobic interaction.

  • The addition of an electron-withdrawing halogen, particularly chlorine (AMD-03 ), on the phenyl ring dramatically increases cytotoxic activity.[3][6] This is a common observation in medicinal chemistry, potentially due to enhanced binding affinity through halogen bonding or altered electronic properties.[6]

Logical Flow of Drug Discovery:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

Methyl 2-methyl-1-benzofuran-5-carboxylate is a valuable building block in medicinal and materials chemistry. While several synthetic routes to the benzofuran core exist, achieving high yields of this specific, functionalized derivative requires careful control over reaction conditions and a proactive approach to troubleshooting. This guide focuses on a common and effective synthetic strategy and addresses the critical questions that arise during the experimental process.

Section 1: Recommended Synthetic Pathway & Critical Control Points

A robust and widely adopted method for constructing the 2-methylbenzofuran scaffold involves the initial O-alkylation of a substituted phenol followed by an intramolecular cyclization. This pathway offers good control and generally high yields when optimized.

A common approach starts with a commercially available substituted phenol, such as methyl 4-hydroxybenzoate, and proceeds via a propargyl ether intermediate.

Workflow: Two-Step Synthesis from Methyl 4-hydroxybenzoate

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Claisen Rearrangement & Cyclization cluster_2 Purification A Methyl 4-hydroxybenzoate + Propargyl Bromide B Methyl 4-(prop-2-yn-1-yloxy)benzoate A->B  Base (e.g., K2CO3)  Solvent (e.g., Acetone, DMF)   C Heating / Catalysis B->C  High-boiling solvent  (e.g., DMF, NMP)   D Methyl 2-methyl-1-benzofuran-5-carboxylate C->D  Intramolecular Reaction   E Crude Product D->E F Column Chromatography E->F  Silica Gel  Eluent (e.g., Hexane/EtOAc)   G Pure Product >95% F->G

Caption: General workflow for the synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a diagnostic approach and actionable solutions.

Q1: My O-alkylation (Step 1) is slow or incomplete. What's causing this?

Answer: Incomplete O-alkylation is a common issue often related to the base, solvent, or reagent quality. The reaction involves the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide from propargyl bromide.

Potential Causes & Solutions:

  • Insufficient Base Strength or Solubility: The base is critical for deprotonating the phenol. Potassium carbonate (K₂CO₃) is commonly used, but its effectiveness depends on the reaction conditions.

    • Causality: If the base is not strong enough or is poorly soluble in the solvent, the concentration of the reactive phenoxide anion will be too low for the reaction to proceed efficiently.

    • Solution:

      • Ensure the K₂CO₃ is finely powdered and anhydrous.

      • Consider switching to a stronger base like cesium carbonate (Cs₂CO₃), which is more soluble and effective, particularly for less reactive phenols.

      • Adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can also significantly accelerate the reaction by facilitating the transfer of the phenoxide into the organic phase.

  • Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction kinetics.

    • Causality: Acetone is a common choice, but its low boiling point (56 °C) may not provide sufficient energy for sluggish reactions. Polar aprotic solvents are generally preferred.

    • Solution: Switch to a higher-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile. These solvents better solubilize the carbonate base and the phenoxide intermediate.[1]

  • Reagent Purity:

    • Causality: Moisture in the reagents or solvent can quench the phenoxide intermediate. Old or improperly stored propargyl bromide may have degraded.

    • Solution: Use anhydrous solvents and freshly opened or distilled reagents. Check the purity of your propargyl bromide via ¹H NMR if in doubt.

Q2: I'm seeing multiple spots on my TLC after the cyclization step (Step 2), and the yield of the desired benzofuran is low. What are the side products?

Answer: The thermal Claisen rearrangement and subsequent intramolecular cyclization must be carefully controlled. The formation of side products typically points to incomplete reaction, undesired alternative reaction pathways, or decomposition.

Common Side Products and Mitigation Strategies:

Side ProductIdentification (Typical TLC/¹H NMR)CausalityMitigation Strategy
Unreacted Starting Material A spot corresponding to Methyl 4-(prop-2-yn-1-yloxy)benzoate.Insufficient reaction temperature or time.Increase reaction temperature (180-220 °C is common for thermal rearrangement) or prolong the reaction time. Monitor by TLC until the starting material spot disappears.
Allenyl Intermediate Complex signals in the alkene region of the ¹H NMR.The Claisen rearrangement first forms an allenyl phenol intermediate, which must cyclize. If conditions are not optimal, this intermediate can be isolated or participate in side reactions.Ensure the temperature is high enough to drive the subsequent cyclization. Some benzofuran syntheses benefit from a catalyst to facilitate the final ring-closing step.[2][3]
Polymerization/Decomposition A dark, tarry reaction mixture and streaking on the TLC plate.Excessively high temperatures or prolonged reaction times can cause decomposition of the starting material or product.Carefully control the temperature using an oil bath and a temperature controller. Do not overheat. Once the reaction is complete by TLC, cool it down immediately.
Q3: My final yield is low after purification. How can I improve the purification process?

Answer: Low recovery after purification often stems from difficulties in separating the product from closely related impurities or loss of product during the workup and chromatography.

Purification Best Practices:

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential.

    • Protocol: After the reaction, cool the mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine to remove the high-boiling solvent (e.g., DMF) and any inorganic salts.[4] Drying the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation is critical.[4]

  • Column Chromatography:

    • Causality: Methyl 2-methyl-1-benzofuran-5-carboxylate is moderately polar. If the eluent system is not optimized, it may co-elute with nonpolar impurities (if the eluent is too nonpolar) or stick to the silica gel (if the eluent is too polar).

    • Solution:

      • Use a gradient elution system for column chromatography, starting with a low polarity mixture (e.g., 2-5% ethyl acetate in hexane) and gradually increasing the polarity.

      • Monitor fractions carefully by TLC to avoid mixing pure fractions with impure ones.

      • Ensure the crude product is properly dried and fully dissolved in a minimal amount of solvent before loading onto the column.

Section 3: Frequently Asked Questions (FAQs)

Q: Is a catalyst necessary for the cyclization step?

A: While thermal cyclization is often sufficient, various transition metal catalysts can promote the reaction at lower temperatures, potentially reducing side product formation and improving yields.[2] Catalysts based on palladium, copper, gold, and silver have been extensively used in benzofuran synthesis.[2][5] For example, a palladium-catalyzed process can facilitate the intramolecular cyclization under milder conditions than a purely thermal rearrangement.[2]

Q: What is the optimal temperature range for the thermal cyclization?

A: The optimal temperature depends on the specific substrate and solvent. Generally, for thermal Claisen rearrangement and cyclization of aryl propargyl ethers, temperatures in the range of 180-220 °C are required. It is crucial to monitor the reaction's progress by TLC to determine the ideal endpoint and avoid decomposition.

Q: How can I confirm the structure of my final product?

A: The structure of Methyl 2-methyl-1-benzofuran-5-carboxylate should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the methyl group at the 2-position (a singlet around 2.5 ppm), the ester methyl group (a singlet around 3.9 ppm), a singlet for the proton on the furan ring, and distinct signals for the aromatic protons on the benzene ring.

  • ¹³C NMR: Will show the expected number of carbon signals, including the carbonyl of the ester and the carbons of the benzofuran core.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[4]

Section 4: Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Step 1: Synthesis of Methyl 4-(prop-2-yn-1-yloxy)benzoate
  • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF (approx. 0.5 M), add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ether, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate
  • Place the crude Methyl 4-(prop-2-yn-1-yloxy)benzoate in a high-boiling solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the solution under an inert atmosphere (e.g., Nitrogen or Argon) to 180-210 °C.

  • Maintain this temperature for 4-8 hours, monitoring the reaction by TLC until the starting ether has been fully converted.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Troubleshooting Logic Flow

G start Low Yield of Final Product check_step1 Analyze Step 1 (Alkylation) Crude Product by NMR/TLC start->check_step1 incomplete_alkylation Incomplete Alkylation? check_step1->incomplete_alkylation optimize_alkylation Troubleshoot Step 1: 1. Use stronger base (Cs₂CO₃) 2. Switch to higher boiling solvent (DMF) 3. Add Phase Transfer Catalyst (TBAI) incomplete_alkylation->optimize_alkylation Yes step1_ok Step 1 Yield is Good incomplete_alkylation->step1_ok No end Improved Yield optimize_alkylation->end check_step2 Analyze Step 2 (Cyclization) Crude Product by TLC/LC-MS step1_ok->check_step2 multiple_spots Multiple Side Products? check_step2->multiple_spots optimize_cyclization Troubleshoot Step 2: 1. Optimize Temperature & Time 2. Consider Catalyst (e.g., Pd, Cu) 3. Ensure Inert Atmosphere multiple_spots->optimize_cyclization Yes step2_ok Clean Cyclization multiple_spots->step2_ok No optimize_cyclization->end check_purification Review Purification Protocol step2_ok->check_purification optimize_purification Troubleshoot Purification: 1. Optimize Workup (thorough wash) 2. Optimize Chromatography Eluent 3. Ensure Dry Loading check_purification->optimize_purification optimize_purification->end

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Benzofuran synthesis. Organic Chemistry Portal.

Sources

Navigating the Synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular design to a viable clinical candidate is fraught with challenges. The synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate, a key intermediate in the preparation of various pharmacologically active compounds, is a case in point. While laboratory-scale synthesis may appear straightforward, scaling up production presents a unique set of obstacles that can impede progress and escalate costs. This technical support guide provides a comprehensive, question-and-answer-based resource to troubleshoot common issues encountered during the scale-up synthesis of this important benzofuran derivative.

I. Overview of the Primary Synthetic Route

A prevalent and scalable method for synthesizing Methyl 2-methyl-1-benzofuran-5-carboxylate involves a two-step process: a Sonogashira coupling reaction followed by an intramolecular cyclization. The primary starting materials are typically methyl 3-iodo-4-hydroxybenzoate and propyne.

Synthetic_Pathway Methyl_3_iodo_4_hydroxybenzoate Methyl 3-iodo-4-hydroxybenzoate Sonogashira_Coupling Sonogashira Coupling Methyl_3_iodo_4_hydroxybenzoate->Sonogashira_Coupling Propyne Propyne Propyne->Sonogashira_Coupling Intermediate Methyl 4-hydroxy-3-(prop-1-yn-1-yl)benzoate Sonogashira_Coupling->Intermediate Pd/Cu catalyst, Base Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Base or Heat Final_Product Methyl 2-methyl-1-benzofuran-5-carboxylate Intramolecular_Cyclization->Final_Product

A typical synthetic workflow for Methyl 2-methyl-1-benzofuran-5-carboxylate.

This guide will address potential issues in both of these critical steps, offering insights grounded in established chemical principles and field-proven experience.

II. Troubleshooting the Sonogashira Coupling Reaction

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. However, its transition from a small-scale, high-yielding reaction to a robust, large-scale process requires careful consideration of several factors.

Q1: My Sonogashira coupling reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

A1: Several factors can contribute to a slow or incomplete Sonogashira coupling on a larger scale.

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between the solid catalyst, liquid phase, and gaseous propyne (if used directly). This is a common issue when scaling up.

    • Troubleshooting:

      • Ensure the reactor's agitator is appropriately designed for the vessel geometry and reaction volume to create a homogenous suspension.

      • Consider using a baffled reactor to improve mixing efficiency.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, leading to the formation of inactive palladium oxides. Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling)[1].

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents before use.

      • Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

  • Inappropriate Base: The choice and concentration of the base are critical. The base neutralizes the hydrogen halide formed during the reaction and also influences the catalyst's activity[1].

    • Troubleshooting:

      • Triethylamine is a common choice, often used in excess or as a co-solvent[2].

      • For some substrates, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary.

      • Ensure the base is of high purity and free of water.

Q2: I am observing significant formation of a homocoupled di-propyne byproduct (Glaser coupling). How can I minimize this side reaction?

A2: The formation of 1,3-hexadiyne, the homocoupling product of propyne, is a common issue in Sonogashira reactions, particularly when scaling up. This side reaction is catalyzed by the copper co-catalyst in the presence of oxygen[1].

  • Troubleshooting:

    • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is the most effective way to suppress Glaser coupling.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While this may require a higher palladium catalyst loading or more specialized ligands, it can completely eliminate the homocoupling issue.

    • Controlled Propyne Addition: If using propyne gas, a slow, subsurface addition rate can help to maintain a low concentration of dissolved alkyne, disfavoring the bimolecular homocoupling reaction. A recent study has demonstrated a modified Sonogashira coupling using only two equivalents of propyne in THF at low temperatures, which is a safer and more practical approach for scale-up[2].

Q3: Handling propyne gas on a large scale presents significant safety challenges. Are there safer, scalable alternatives?

A3: Yes, the use of gaseous propyne under pressure is a major safety concern in large-scale synthesis. Fortunately, there are several effective alternatives.

  • Masked Acetylene Equivalents: Using a more stable, liquid propyne surrogate that can release propyne in situ is a common industrial practice. Examples include 2-butynoic acid or trimethylsilylpropyne.

  • Low-Temperature Protocol with Propyne Solution: A recently developed procedure utilizes a commercially available solution of propyne in THF at low temperatures (-78°C to room temperature)[2]. This method avoids high pressures and excessive heating, making it inherently safer for scale-up[2].

ParameterConventional High-Pressure MethodLow-Temperature Solution Method[2]
Propyne Form Gas under pressureSolution in THF
Temperature Often elevated-78°C to room temperature
Pressure HighAtmospheric
Safety Significant explosion hazardSignificantly reduced hazard
Scalability ChallengingMore amenable to scale-up

III. Troubleshooting the Intramolecular Cyclization

The cyclization of the Sonogashira product, methyl 4-hydroxy-3-(prop-1-yn-1-yl)benzoate, to form the benzofuran ring is the final key transformation.

Q4: The intramolecular cyclization to form the benzofuran ring is not going to completion, or I am seeing the formation of byproducts. What are the critical parameters to control?

A4: The efficiency of the 5-endo-dig cyclization can be influenced by the reaction conditions and the purity of the starting material.

  • Base Selection: The choice of base is crucial for promoting the cyclization.

    • Troubleshooting:

      • Potassium carbonate is a commonly used base for this type of cyclization.

      • In some cases, a stronger base like potassium tert-butoxide may be required.

      • The stoichiometry of the base should be carefully controlled; an excess can sometimes lead to side reactions.

  • Solvent Effects: The polarity and boiling point of the solvent can impact the reaction rate and selectivity.

    • Troubleshooting:

      • Polar aprotic solvents like DMF or DMSO are often effective in promoting this type of cyclization.

      • Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature Control: The reaction temperature needs to be optimized. Insufficient heat may lead to a slow reaction, while excessive heat can promote decomposition or the formation of polymeric byproducts.

    • Troubleshooting:

      • Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC or TLC.

      • For large-scale reactions, ensure efficient heat transfer to maintain a consistent temperature throughout the reactor.

IV. Purification and Isolation on a Larger Scale

Q5: Column chromatography is not a viable option for purifying my final product on a multi-kilogram scale. What are some scalable purification strategies for Methyl 2-methyl-1-benzofuran-5-carboxylate?

A5: Moving away from chromatography is a critical step in developing a scalable process.

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale.

    • Troubleshooting and Protocol:

      • Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and hydrocarbons (heptane, toluene), or mixtures thereof.

      • Procedure:

        • Dissolve the crude product in a minimal amount of the hot solvent.

        • If necessary, perform a hot filtration to remove any insoluble impurities (e.g., residual catalyst).

        • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small amount of pure product can be beneficial.

        • Cool the mixture further in an ice bath to maximize the yield.

        • Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.

        • Dry the product under vacuum.

  • Distillation: If the product is a thermally stable liquid or a low-melting solid, vacuum distillation can be an effective purification method. However, for Methyl 2-methyl-1-benzofuran-5-carboxylate, which is a solid, crystallization is generally preferred.

V. Catalyst Removal

Q6: How can I efficiently remove the palladium and copper catalysts from my product on a large scale?

A6: Residual heavy metals are a major concern, especially for pharmaceutical intermediates.

  • Filtration: If a heterogeneous catalyst is used, it can be removed by simple filtration.

  • Scavengers: For homogeneous catalysts, various scavengers can be employed to bind to the metal ions and facilitate their removal.

    • Activated Carbon: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium.

    • Thiol-functionalized Resins or Silica: These materials have a high affinity for palladium and can be used to selectively remove it from the product solution.

  • Extraction: A series of aqueous washes (e.g., with a solution of a chelating agent like EDTA) can help to remove metal salts.

VI. Safety Considerations for Scale-Up

A thorough understanding of the potential hazards is paramount when scaling up any chemical synthesis.

Safety_Considerations cluster_Sonogashira Sonogashira Coupling cluster_Cyclization Intramolecular Cyclization cluster_Workup Work-up & Purification Propyne_Hazard Propyne Handling (Flammable Gas) Catalyst_Hazard Catalyst Handling (Pyrophoric/Toxic) Solvent_Hazard Solvent Handling (Flammable/Volatile) Exotherm_Hazard Exotherm Control (Potential Runaway) Base_Hazard Strong Base Handling (Corrosive) Waste_Hazard Waste Disposal (Heavy Metals) Solvent_Exposure Solvent Exposure (Inhalation/Contact)

Key safety considerations for the scale-up synthesis.

  • Propyne Handling: As discussed, using a solution of propyne at low temperatures is a much safer alternative to handling the compressed gas[2].

  • Exothermic Reactions: Both the Sonogashira coupling and the cyclization can be exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent a runaway reaction.

    • Mitigation:

      • Use a reactor with a cooling jacket and ensure adequate cooling capacity.

      • Control the rate of addition of reagents.

      • Monitor the internal temperature of the reactor continuously.

  • Catalyst Handling: Palladium catalysts, especially when finely divided, can be pyrophoric. Copper salts are toxic.

    • Mitigation:

      • Handle catalysts in an inert atmosphere.

      • Use appropriate personal protective equipment (PPE).

  • Waste Disposal: The reaction will generate waste streams containing heavy metals (palladium and copper) and organic solvents. These must be disposed of in accordance with environmental regulations.

By anticipating these challenges and implementing the troubleshooting strategies outlined in this guide, researchers and process chemists can navigate the complexities of scaling up the synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate, paving the way for a more efficient, safer, and cost-effective production process.

VII. References

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2008). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 65(5), 573-581.

  • US Patent US20180002305A1. (2018). Process for preparing benzofuran-2-carboxamide derivatives.

  • Sonogashira coupling. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

  • Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. (2025). ResearchGate.

  • Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.

Sources

"alternative synthetic routes to avoid difficult purification steps for Methyl 2-methyl-1-benzofuran-5-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Synthetic Routes for Methyl 2-methyl-1-benzofuran-5-carboxylate Ticket ID: BZF-5-ME-PUR-001 Status: Resolved (Protocol Optimized)

Executive Summary

User Challenge: The synthesis of Methyl 2-methyl-1-benzofuran-5-carboxylate typically suffers from difficult purification steps, including the separation of sticky phenolic intermediates, removal of heavy metals (Pd/Cu), and isolation from polymeric tars generated by


-halo ketones.

Solution Strategy: This guide provides two "Chromatography-Free" synthetic routes designed for high throughput and scalability.

  • Route A (The Precipitation Protocol): A modified Rap-Stoermer condensation exploiting solubility differences to isolate the product via filtration.

  • Route B (The Heterogeneous Cascade): A Sonogashira-Cyclization sequence using solid-supported catalysts to eliminate metal scavenging steps.

Decision Matrix: Selecting Your Route

Before beginning, select the route that matches your available equipment and starting materials.

RouteSelection Start Start: Select Synthetic Strategy EquipCheck Do you have high-pressure reactors (autoclave/sealed tube)? Start->EquipCheck RouteB Route B: Heterogeneous Sonogashira (Pressure Vessel) Precursor: Methyl 4-hydroxy-3-iodobenzoate EquipCheck->RouteB Yes RouteA Route A: Modified Rap-Stoermer (Atmospheric Pressure) Precursor: Methyl 3-formyl-4-hydroxybenzoate EquipCheck->RouteA No Yes Yes No No ResultB Outcome: Catalyst Filtered (Evaporation Workup) RouteB->ResultB ResultA Outcome: Product Precipitates (Filtration Workup) RouteA->ResultA

Figure 1: Decision tree for selecting the optimal synthetic pathway based on laboratory capabilities.

Protocol A: The Modified Rap-Stoermer Reaction

Best for: Labs avoiding heavy metals and high-pressure equipment. Mechanism: Base-mediated condensation of a salicylaldehyde derivative with an


-halo ketone.
The "Difficult Purification" Fix

Standard Rap-Stoermer reactions often yield dark oils due to the polymerization of chloroacetone. This protocol uses a Phase-Switch Workup :

  • Reaction Phase: Homogeneous (DMF/Acetone).

  • Quench Phase: The product (neutral ester) is insoluble in basic water, while the starting phenol (acidic) and inorganic salts are soluble.

Experimental Protocol

Reagents:

  • A: Methyl 3-formyl-4-hydroxybenzoate (1.0 equiv)

  • B: Chloroacetone (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) - Dry

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Accelerates alkylation

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), suspend A (10 mmol) and

    
      (20 mmol) in DMF (20 mL).
    
  • Activation: Add NaI (1 mmol). Stir at room temperature for 15 minutes (yellow color intensifies as phenoxide forms).

  • Addition: Add Chloroacetone (12 mmol) dropwise.

  • Heating: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hex). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • The "Crash-Out" Workup (Crucial Step):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a beige/off-white solid.

    • Purification Trick: Add 10 mL of 1M NaOH to the ice water. This ensures any unreacted starting phenol remains dissolved as the sodium salt.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with:

    • 
       mL Water (removes DMF and salts).
      
    • 
       mL Cold Hexane (removes traces of chloroacetone oligomers).
      
  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol (

    
    ). Allow to cool slowly. Needle-like crystals of Methyl 2-methyl-1-benzofuran-5-carboxylate will form.
    

Data Summary:

Parameter Value
Typical Yield 75–85%
Purity ( Crude) >90%
Purity (Recryst.) >98%

| Key Impurity | Unreacted Phenol (Removed by NaOH wash) |

Protocol B: Heterogeneous Sonogashira Cascade

Best for: High-throughput labs requiring high regioselectivity and no "tar" formation. Mechanism: Pd/Cu-catalyzed coupling of an aryl iodide with propyne, followed by in situ cyclization.

The "Difficult Purification" Fix

Standard Sonogashira reactions require column chromatography to remove homogeneous Pd/Cu catalysts and phosphine ligands. This protocol uses Polymer-Supported Catalysts and Propyne Gas , allowing for a "Filter and Evaporate" workup.

Experimental Protocol

Reagents:

  • A: Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)

  • B: Propyne (Gas) or 1-(Trimethylsilyl)propyne (Liquid alternative)

  • Catalyst: Polymer-supported Palladium (Pd/C or EnCat™) (1-2 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Loading: In a pressure tube (or autoclave), charge A (5 mmol), Pd/C (50 mg), CuI (19 mg), and

    
      (2 mL) in MeCN  (15 mL).
    
  • Gas Addition:

    • If using Propyne Gas: Purge vessel with

      
      , then bubble Propyne gas through the solution for 5 minutes. Seal the vessel at 1–2 atm propyne pressure.
      
    • If using TMS-Propyne: Add 1.5 equiv of liquid TMS-Propyne and 1.5 equiv TBAF (Tetra-n-butylammonium fluoride) to deprotect in situ.

  • Reaction: Heat to 60–70°C for 8 hours.

    • Note: The phenolic hydroxyl group attacks the activated triple bond in situ, closing the furan ring spontaneously (5-exo-dig cyclization).

  • Workup (Filtration):

    • Cool the mixture.

    • Filter through a pad of Celite (diatomaceous earth) to remove the Pd/C and precipitated amine salts.

    • Wash the pad with Ethyl Acetate.

  • Scavenging (Optional but Recommended): To ensure Cu removal without a column, stir the filtrate with 500 mg of SiliaMetS® Thiol (or similar metal scavenger resin) for 30 minutes, then filter again.

  • Isolation: Evaporate the solvent. The residue is the clean product.

SonogashiraFlow Input Aryl Iodide + Propyne + Pd/C (Solid) Reaction Reaction (Pressure Tube, 70°C) Input->Reaction Filter Filtration (Remove Pd/C) Reaction->Filter Scavenge Resin Scavenge (Remove Cu) Filter->Scavenge Evap Evaporation Scavenge->Evap Product Pure Product (Solid) Evap->Product

Figure 2: Workflow for the heterogeneous catalytic route, ensuring metal-free product isolation.

Troubleshooting & FAQs

Q1: In Route A (Rap-Stoermer), my product is oiling out instead of precipitating. Why?

Diagnosis: This usually happens if the reaction solvent (DMF) concentration is too high in the water quench, or if the water is not cold enough. Fix:

  • Ensure the Water:DMF ratio is at least 10:1 .

  • Use Ice Water (0–4°C).

  • Seed it: Scratch the side of the beaker with a glass rod or add a seed crystal of the product if available.

  • If it remains an oil, decant the water, dissolve the oil in a minimum amount of hot Ethanol, and let it stand in the fridge overnight.

Q2: I see a "black tar" in my flask during Route A.

Diagnosis: Chloroacetone is unstable and polymerizes in the presence of base if the reaction is too hot or runs too long. Fix:

  • Add Chloroacetone slowly (dropwise) to the mixture.

  • Do not exceed 80°C .

  • Wash the crude solid with cold Hexane or Diethyl Ether . The tar is often soluble in ether, while the benzofuran ester is less soluble in cold ether/hexane.

Q3: In Route B, I have low conversion.

Diagnosis: The catalyst may be poisoned, or the propyne escaped. Fix:

  • Ensure the vessel is strictly oxygen-free (Argon/Nitrogen purge) before adding Pd.

  • If using a pressure tube, check the seal integrity.

  • Add more base (

    
    ). The reaction produces HI, which must be neutralized to drive the equilibrium.
    

References

  • Rap-Stoermer Reaction Optimization

    • Title: One-pot synthesis of benzofurans via Rap-Stoermer reaction.[1][2]

    • Source:Journal of Chemical Research (Available via ResearchG
    • Context: Optimization of base/solvent systems for salicylaldehyde condens
  • Sonogashira Cyclization Strategy

    • Title: A Convenient Procedure for Sonogashira Reactions Using Propyne.
    • Source:Synthesis (Thieme Chemistry).[3][4][5]

    • Context: Protocols for handling propyne gas in coupling reactions.
  • Purification-Free Methodologies

    • Title: Transition-Metal-Free Synthesis of 2-Substituted Methyl Benzo[b]furan-3-carboxyl
    • Source:The Journal of Organic Chemistry.
    • Context: Discusses filtration-based workups for benzofuran esters.
  • Physical Properties & Characterization

    • Title: Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Analogous d
    • Source:BenchChem.
    • Context: Melting point and solubility data for methyl benzofuran carboxyl

Sources

Validation & Comparative

"use of Methyl 2-methyl-1-benzofuran-5-carboxylate as a reference standard in analytical chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Use of Methyl 2-methyl-1-benzofuran-5-carboxylate as a Reference Standard in Analytical Chemistry

Part 1: Executive Summary & Technical Context

In the high-stakes arena of pharmaceutical impurity profiling and intermediate tracking, Methyl 2-methyl-1-benzofuran-5-carboxylate (MMBC) serves as a critical Key Intermediate Reference Standard (KIRS) .

While often overshadowed by final Active Pharmaceutical Ingredients (APIs), this ester is the analytical linchpin for monitoring the synthesis of benzofuran-based therapeutics—a scaffold ubiquitous in anti-arrhythmic drugs (like Amiodarone analogs) and emerging antimicrobial agents. Its primary utility lies in its role as a stable, lipophilic marker for the 5-carboxyl metabolic or synthetic pathway, offering distinct chromatographic advantages over its free acid precursor.

This guide objectively compares MMBC against its primary analytical alternatives, establishing why it is the superior choice for Reverse-Phase HPLC (RP-HPLC) method development in early-phase drug discovery.

Part 2: Comparative Technical Analysis

To select the correct reference standard, one must evaluate thermodynamic stability, chromatographic performance, and detectability. We compare MMBC against its two most common alternatives: the Free Acid (2-methyl-benzofuran-5-carboxylic acid) and the Ethyl Ester Analog .

Table 1: Performance Matrix of Benzofuran Reference Standards
FeatureMethyl Ester (MMBC) Free Acid Form Ethyl Ester Analog
CAS Number 117379-97-2219763-06-11646-27-1 (Isomer)
HPLC Peak Shape Sharp (Symmetrical) Broad/Tailing (pH dependent)Sharp
Retention (C18) Moderate (

)
Weak (

without ion-pairing)
Strong (

)
Solution Stability High (Neutral pH)Moderate (Dimerization risk)High
UV Max (

)
~245 nm, 280 nm~245 nm (pH shifts spectrum)~245 nm
Primary Utility Impurity Marker / Internal Std Precursor Purity CheckProcess Impurity
Expert Insight: The Causality of Choice
  • Why MMBC over the Free Acid? The free acid suffers from pKa-dependent ionization . In standard acidic mobile phases (0.1% Formic Acid), the acid exists in equilibrium, often leading to peak fronting or splitting. MMBC, being capped as a methyl ester, eliminates this ionization issue, providing a Gaussian peak shape that allows for precise integration at low limits of detection (LOD).

  • Why MMBC over the Ethyl Ester? While both are stable, the Methyl Ester is often the direct result of methanol-based workups or quenching steps in synthesis. Using the Ethyl ester as a standard when Methanol is the process solvent introduces a "ghost peak" risk where the standard does not match the actual process impurity (transesterification).

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of MMBC Reference Standard

Objective: To generate high-purity (>99.5%) standard material for quantitative analysis.

Reagents: 2-methyl-benzofuran-5-carboxylic acid (1.0 eq), Methanol (Solvent), Thionyl Chloride (


, 1.2 eq).
  • Activation: Cool Methanol (10 mL/g substrate) to 0°C under

    
    . Dropwise add 
    
    
    
    . Logic: Generates anhydrous HCl in situ without introducing water.
  • Reflux: Add the carboxylic acid substrate.[1] Heat to reflux (65°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with sat.

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from cold Hexane. Logic: Esters crystallize well from non-polar solvents, leaving polar impurities in the mother liquor.

Protocol B: Self-Validating HPLC Method

Objective: Separate MMBC from its acid precursor and potential hydrolysis products.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic core) and 280 nm (Benzofuran fine structure).

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the synthesis pathway of the standard and the decision tree for its analytical application.

Diagram 1: Synthesis and Impurity Pathway

Caption: Synthesis of MMBC standard showing critical rejection of the acid impurity via bicarbonate wash.

SynthesisPathway Acid 2-Methyl-benzofuran- 5-carboxylic Acid (Precursor) Reaction Reflux 65°C (Esterification) Acid->Reaction MeOH Methanol + SOCl2 (Reagent) MeOH->Reaction Crude Crude Ester (+ Residual Acid) Reaction->Crude Wash NaHCO3 Wash (Critical Step) Crude->Wash Workup Final Methyl 2-methyl-1- benzofuran-5-carboxylate (>99.5% Purity) Wash->Final Organic Layer Waste Aqueous Waste (Deprotonated Acid) Wash->Waste Aqueous Layer

Diagram 2: HPLC System Suitability Workflow

Caption: Analytical decision tree ensuring the reference standard meets system suitability before sample testing.

HPLCWorkflow Start Inject MMBC Standard CheckRT Check Retention Time (Target: 8.5 ± 0.2 min) Start->CheckRT CheckTailing Check Tailing Factor (Target: T < 1.5) CheckRT->CheckTailing Decision Pass Criteria? CheckTailing->Decision Sample Proceed to Unknown Sample Analysis Decision->Sample Yes Fail Fail: Check Column/ Mobile Phase pH Decision->Fail No

Part 5: References

  • Sigma-Aldrich. 2-methyl-benzofuran-5-carboxylic acid Product Specification. Sigma-Aldrich Catalog. Link

  • Krawiecka, M. et al. (2014). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Link

  • PubChem. Methyl 2-methyl-1-benzofuran-5-carboxylate Compound Summary. National Library of Medicine. Link

  • Axios Research. Benzofuran Impurity Reference Standards. Axios Research Product Guide. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.